Home > Products > Screening Compounds P58036 > DBCO-Val-Cit-PAB-OH
DBCO-Val-Cit-PAB-OH -

DBCO-Val-Cit-PAB-OH

Catalog Number: EVT-8236168
CAS Number:
Molecular Formula: C39H46N6O6
Molecular Weight: 694.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DBCO-Val-Cit-PAB-OH is a compound that plays a significant role in the field of drug development, particularly in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its ability to serve as a cleavable linker, which facilitates the targeted delivery of cytotoxic drugs to cancer cells. The structure comprises a dibenzocyclooctyne (DBCO) moiety, a valine-citrulline dipeptide, and a p-aminobenzyl alcohol (PAB) group, contributing to its unique reactivity and effectiveness in biomedical applications.

Source

DBCO-Val-Cit-PAB-OH is synthesized through various chemical methods, often involving solid-phase peptide synthesis and subsequent coupling reactions. The compound is commercially available from several suppliers, including BenchChem and AxisPharm, which offer it for research purposes.

Classification

This compound falls under the category of bioconjugates and linkers used in medicinal chemistry. It is specifically classified as a cleavable linker due to its ability to release drug payloads upon enzymatic cleavage, making it particularly useful in targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of DBCO-Val-Cit-PAB-OH typically involves several key steps:

  1. Preparation of Valine-Citrulline Dipeptide: This dipeptide serves as the backbone for the linker.
  2. Coupling with P-Aminobenzyl Alcohol: The dipeptide is linked to p-aminobenzyl alcohol through a carbamate bond.
  3. Incorporation of DBCO Group: The dibenzocyclooctyne moiety is introduced to enable click chemistry reactions.

Technical Details

The synthetic routes often require specific reagents and conditions:

  • Reagents: Common reagents include carbodiimides for coupling reactions and various protecting groups during synthesis.
  • Conditions: Reactions are typically conducted under controlled environments to ensure high purity and yield. For example, the use of solid-phase peptide synthesis allows for efficient assembly of the peptide components before final coupling.
Molecular Structure Analysis

Structure

DBCO-Val-Cit-PAB-OH has a complex molecular structure that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key components include:

  • Dibenzocyclooctyne Group: Provides reactivity for click chemistry.
  • Valine-Citrulline Dipeptide: Offers specificity for enzymatic cleavage.
  • P-Aminobenzyl Alcohol Group: Serves as a functional handle for further modifications.

Data

The molecular formula can be represented as C19H24N4O4C_{19}H_{24}N_{4}O_{4}. The compound's molecular weight is approximately 372.42 g/mol, highlighting its suitability for biological applications where precise dosing is critical.

Chemical Reactions Analysis

Reactions

DBCO-Val-Cit-PAB-OH participates in several key chemical reactions:

  1. Substitution Reactions: The benzylic alcohol group can be substituted with various drug payloads, allowing customization based on therapeutic needs.
  2. Click Chemistry: The DBCO group enables strain-promoted alkyne-azide cycloaddition reactions without the need for copper catalysts, facilitating bioconjugation with azide-containing molecules.

Technical Details

  • Common Conditions: These reactions are typically performed under mild conditions to maintain the integrity of sensitive functional groups.
  • Products Formed: Major products include antibody-drug conjugates where the drug payload is effectively linked via this compound.
Mechanism of Action

The mechanism of action of DBCO-Val-Cit-PAB-OH revolves around its function as a linker in ADCs:

  1. Targeting Cancer Cells: Upon administration, ADCs bind to specific antigens present on cancer cell surfaces.
  2. Internalization and Drug Release: The ADC-antigen complex is internalized into the cell, where lysosomal enzymes cleave the valine-citrulline dipeptide, releasing the cytotoxic drug payload.

This targeted approach minimizes damage to healthy cells while maximizing therapeutic effects on cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents and moderately soluble in water, depending on formulation conditions.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.
  • Reactivity: Highly reactive due to the presence of the DBCO group, enabling efficient conjugation with azide-containing molecules.
Applications

DBCO-Val-Cit-PAB-OH has extensive applications across various scientific fields:

  • Chemistry: Used as a versatile linker in click chemistry for synthesizing complex molecules.
  • Biology: Essential in developing bioconjugates for imaging and diagnostic purposes.
  • Medicine: A crucial component in synthesizing ADCs for targeted cancer therapy, improving treatment efficacy while reducing side effects.
  • Industry: Employed in producing biopharmaceuticals and advanced drug delivery systems.

The unique properties of DBCO-Val-Cit-PAB-OH make it an invaluable tool in modern therapeutic strategies, particularly in oncology research and development.

Introduction to DBCO-Val-Cit-PAB-OH in Targeted Drug Delivery Systems

Role of DBCO-Val-Cit-PAB-OH in Antibody-Drug Conjugate Architecture

The structural complexity of antibody-drug conjugates demands meticulous molecular engineering, where DBCO-Val-Cit-PAB-OH serves as a tripartite linker pivotal to conjugate functionality. Its molecular organization (C39H46N6O6, MW: 694.82) comprises three functionally distinct domains that orchestrate the sequential processes of targeted delivery, cellular internalization, and payload release [3] [9].

The dibenzocyclooctyne (DBCO) moiety enables copper-free conjugation through strain-promoted alkyne-azide cycloaddition chemistry. Unlike copper-catalyzed azide-alkyne cycloadditions, this reaction proceeds without cytotoxic metal catalysts, preserving antibody integrity and biological activity. The DBCO group reacts with azide-functionalized antibodies under physiological conditions (aqueous buffers, ambient temperature) to form stable triazole linkages with quantitative yields. This bioorthogonality ensures that conjugation occurs exclusively between designed reaction partners without side reactions with native amino acid functionalities (-NH2, -SH, -COOH) present in biomolecules [2] [5].

Downstream of the DBCO unit, the valine-citrulline (Val-Cit) dipeptide functions as a protease-specific cleavage site. This sequence undergoes selective hydrolysis by cathepsin B, a lysosomal cysteine protease overexpressed in malignant tissues. The enzyme exhibits stringent specificity for the Val-Cit amide bond, remaining inert during systemic circulation while efficiently liberating the payload within tumor cells following ADC internalization and lysosomal trafficking. This compartmentalized activation minimizes off-target toxicity while maximizing tumor-specific cytotoxicity [1] [6].

The terminal p-aminobenzyl alcohol (PAB-OH) module operates as a self-immolative spacer. Upon enzymatic cleavage of the Val-Cit peptide, the resulting PAB derivative undergoes spontaneous 1,6-elimination, releasing carbon dioxide and the active payload. This mechanism is particularly crucial for payloads containing primary amine groups, such as monomethyl auristatin E, forming carbamate linkages that remain stable until PAB fragmentation. Notably, DBCO-Val-Cit-PAB-OH exists as a mixture of isomers due to rotation around the carbon-nitrogen double bond proximal to the DBCO group, a structural consideration requiring analytical characterization during ADC manufacturing [1] [9].

Table 1: Functional Domains of DBCO-Val-Cit-PAB-OH

Structural DomainChemical FunctionBiological Role
Dibenzocyclooctyne (DBCO)Strain-promoted alkyne-azide cycloadditionCopper-free antibody conjugation
Valine-Citrulline (Val-Cit)Cathepsin B substrateLysosome-specific cleavage activation
p-Aminobenzyl Alcohol (PAB-OH)1,6-Elimination spacerSpontaneous payload release post-cleavage

Evolution of Cleavable Linker Design in Antibody-Drug Conjugate Therapeutics

The development of DBCO-Val-Cit-PAB-OH represents a convergence point in the iterative advancement of cleavable linkers, addressing limitations observed in first-generation ADC technologies. Early disulfide-based linkers relied on intracellular glutathione reduction for payload release but suffered from plasma instability due to extracellular thiol exchange. Subsequent peptide-based systems improved tumor specificity through enzymatic activation mechanisms, with Val-Cit emerging as the gold standard due to its optimal cathepsin B kinetics and plasma stability [6] [8].

The integration of p-aminobenzyl alcohol marked a critical innovation in self-immolative chemistry. Unlike direct peptide-drug conjugates requiring specific functional groups on the payload, PAB-OH enables traceless release of diverse therapeutic agents through a three-stage activation cascade: (1) enzymatic cleavage of the Val-Cit peptide, (2) spontaneous 1,6-elimination of PAB-carbamate intermediates, and (3) decarboxylation to liberate the unmodified payload. This stepwise release mechanism expands linker compatibility with amine-containing payloads while maintaining stability during systemic circulation. However, payloads with hydroxyl groups require additional engineering, such as insertion of N,N’-dimethylaminoethyl carbamate spacers between PAB and the drug, adding synthetic complexity [6] [8].

Recent innovations focus on optimizing protease recognition motifs beyond Val-Cit. The glycine-glycine-phenylalanine-glycine (GGFG) tetrapeptide, employed in patritumab deruxtecan, demonstrates enhanced solubility and alternative fragmentation mechanisms. Following proteolytic cleavage, GGFG releases formaldehyde and ammonia without PAB intermediates, offering "traceless" payload liberation. This design eliminates potential immunogenicity concerns associated with PAB metabolites while simplifying the release kinetics to a single-step process after enzymatic hydrolysis. However, Val-Cit-PAB retains advantages for certain payload classes due to established manufacturing protocols and extensive preclinical validation [8].

Table 2: Evolution of Cleavable Linker Technologies in Antibody-Drug Conjugates

Linker GenerationRepresentative ExamplesRelease MechanismKey Advantages/Limitations
First-GenerationDisulfide linkersCytosolic glutathione reductionPlasma instability; Off-target release
Second-GenerationVal-Cit-PABCathepsin B cleavage → 1,6-eliminationTumor-specific activation; Complex fragmentation
Next-GenerationGlycine-Glycine-Phenylalanine-Glycine (GGFG)Cathepsin B cleavage → direct fragmentationSimplified release kinetics; Requires novel payload engineering

Strategic Advantages of Copper-Free Click Chemistry in Bioconjugation

The incorporation of dibenzocyclooctyne within the DBCO-Val-Cit-PAB-OH structure leverages fundamental advances in bioorthogonal chemistry that transformed bioconjugation paradigms. Traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), while efficient in vitro, exhibits prohibitive cytotoxicity in vivo due to copper-induced oxidative damage and catalytic metal sequestration by serum proteins. Copper-free alternatives employing strained alkynes eliminate this limitation through strain-promoted azide-alkyne cycloaddition, which proceeds at physiologically relevant rates without exogenous catalysts [2] [5] .

Strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics derive from the ring strain inherent in cyclooctyne structures like dibenzocyclooctyne. The distorted triple bond undergoes facile [3+2] cycloaddition with azides at room temperature, forming stable 1,4-disubstituted triazoles. This reaction demonstrates exceptional bioorthogonality, remaining inert toward native functional groups in proteins, lipids, and nucleic acids while proceeding quantitatively in aqueous buffers. The kinetic profile enables efficient conjugation even at low reactant concentrations (μM-mM range), crucial for modifying precious biologicals like monoclonal antibodies where high reagent loads could induce aggregation [2] [10].

Beyond cytotoxicity avoidance, copper-free chemistry confers practical manufacturing advantages. The elimination of oxygen-sensitive copper catalysts simplifies reaction engineering by removing the need for inert atmospheres and antioxidant additives. Furthermore, the absence of metal contaminants streamlines purification processes, particularly critical for therapeutics where residual copper could compromise product stability or trigger immune responses. To address the inherent hydrophobicity of unmodified cyclooctynes, polyethylene glycol spacers are often incorporated between DBCO and Val-Cit-PAB-OH, enhancing aqueous solubility without compromising reactivity. These PEGylated derivatives maintain the reagent's biocompatibility while enabling homogeneous conjugation in physiological buffers [2] [5].

Table 3: Comparative Analysis of Click Chemistry Techniques in Bioconjugation

ParameterCopper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst RequirementCopper(I) essentialCatalyst-free
Reaction ConditionsStrict anaerobic conditions neededAmbient atmosphere compatible
Cytotoxicity ProfileSignificant (copper-mediated oxidative stress)Negligible
Reaction ByproductsCopper-protein adducts; Reactive oxygen speciesNone beyond triazole product
Aqueous SolubilityModerate (copper chelation enhances solubility)Low (unless PEG-modified)
Typical ApplicationsIn vitro diagnostics; Material scienceIn vivo pretargeting; Live cell labeling

The versatility of DBCO-Val-Cit-PAB-OH extends beyond traditional ADCs to innovative applications including:

  • Pretargeted radioimmunotherapy: Azide-modified antibodies accumulate at tumor sites before administering DBCO-linked radionuclides, minimizing healthy tissue exposure
  • Multi-arm nanocarriers: DBCO-PEG derivatives enable construction of 4-arm or 8-arm polymeric structures for high-payload delivery [2]
  • Dual-payload conjugates: Orthogonal conjugation strategies combine azide- and DBCO-bearing linkers on bispecific antibodies [5] [10]
  • Intracellular protein labeling: Azido-modified glycans metabolically incorporated into living cells enable DBCO-based imaging probe attachment [10]

These emerging applications underscore how copper-free chemistry transforms DBCO-Val-Cit-PAB-OH from an ADC component to a platform technology for precision medicine.

Properties

Product Name

DBCO-Val-Cit-PAB-OH

IUPAC Name

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide

Molecular Formula

C39H46N6O6

Molecular Weight

694.8 g/mol

InChI

InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1

InChI Key

UKSUTABXRCDSHE-LBHUVFDKSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.